molecular formula C19H18N2O B14432607 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one CAS No. 76696-81-6

2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one

Cat. No.: B14432607
CAS No.: 76696-81-6
M. Wt: 290.4 g/mol
InChI Key: BIYLWFKMRBNJOH-UHFFFAOYSA-N
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Description

2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one is a complex organic compound that belongs to the class of pyrroloimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrroloimidazole core.

    Substitution Reactions: Phenyl and phenylmethyl groups can be introduced through substitution reactions using reagents like phenyl halides and benzyl halides.

    Hydrogenation: The tetrahydro structure can be achieved through hydrogenation reactions under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new aromatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloimidazoles with different substituents. Examples may include:

  • 2,5,6,7-Tetrahydro-6-methyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one
  • 2,5,6,7-Tetrahydro-6-phenyl-2-(methyl)-3H-pyrrolo(1,2-a)imidazol-3-one

Uniqueness

The uniqueness of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one lies in its specific substituents and structural configuration, which may confer unique biological activities and chemical properties.

Properties

CAS No.

76696-81-6

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-benzyl-6-phenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one

InChI

InChI=1S/C19H18N2O/c22-19-17(11-14-7-3-1-4-8-14)20-18-12-16(13-21(18)19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI Key

BIYLWFKMRBNJOH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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